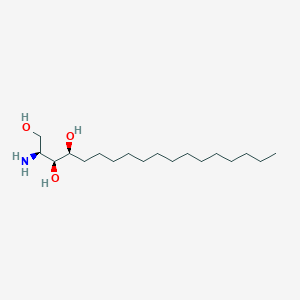
D-ribo-Phytosphingosine-13C2,d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-ribo-Phytosphingosine-13C2,d2: is a type of sphingolipid, which are essential components of cell membranes in eukaryotic cells. Sphingolipids play crucial roles in various cellular processes, including cell growth regulation, adhesion, differentiation, neuronal repair, and signal transduction . This compound is a specific stereoisomer of phytosphingosine, characterized by its unique configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Baylis-Hillman Reaction: One of the synthetic routes involves the Baylis-Hillman reaction of (S)-Garner aldehyde with methyl acrylate to obtain the corresponding adduct. This adduct is then treated with decylmagnesium bromide to form an E-trisubstituted alkene.
Aldol Reaction: Another method involves a highly stereoselective aldol reaction catalyzed by a combination of amino acid and hydrogen bond donor catalysts.
Industrial Production Methods: Industrial production methods for D-ribo-Phytosphingosine-13C2,d2 are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: D-ribo-Phytosphingosine-13C2,d2 can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups in the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: OsO4 (osmium tetroxide) and NMO (N-methylmorpholine N-oxide) are commonly used for dihydroxylation.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents, such as decylmagnesium bromide, are used for nucleophilic addition.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, dihydroxylation of the E-trisubstituted alkene intermediate yields a diol, which upon acid hydrolysis forms this compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: D-ribo-Phytosphingosine-13C2,d2 is used as a building block in the synthesis of various bioactive molecules and natural products. Its unique stereochemistry makes it valuable for studying stereoselective synthesis and reaction mechanisms .
Biology: In biological research, this compound is studied for its role in cell membrane structure and function. It is also investigated for its involvement in cellular signaling pathways and its potential as a therapeutic agent .
Medicine: It may also be explored for its cytotoxic effects against certain cancer cells .
Industry: In the industrial sector, this compound can be used in the production of cosmetics and skincare products due to its moisturizing and skin barrier-enhancing properties .
Wirkmechanismus
D-ribo-Phytosphingosine-13C2,d2 exerts its effects primarily through its interactions with cell membranes and sphingolipid metabolic pathways. It can modulate the activity of enzymes involved in sphingolipid metabolism, such as sphingomyelinases and ceramidases. These interactions influence cellular processes like apoptosis, proliferation, and differentiation .
Vergleich Mit ähnlichen Verbindungen
D-ribo-Phytosphingosine: Another stereoisomer of phytosphingosine, synthesized from D-galactose.
L-lyxo-Phytosphingosine: Synthesized from D-xylose, this compound has a different stereochemistry compared to D-ribo-Phytosphingosine-13C2,d2.
D-arabino-Phytosphingosine: Known for its inhibitory effect on neutral sphingomyelinase 2.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its biological activity and interactions with enzymes. This makes it a valuable compound for studying the effects of stereochemistry on sphingolipid function and for developing stereoselective synthetic methods .
Eigenschaften
CAS-Nummer |
67337-52-4 |
|---|---|
Molekularformel |
C18H39NO3 |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
(2S,3S,4S)-2-aminooctadecane-1,3,4-triol |
InChI |
InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17-,18-/m0/s1 |
InChI-Schlüssel |
AERBNCYCJBRYDG-BZSNNMDCSA-N |
SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@@H]([C@H]([C@H](CO)N)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Synonyme |
l-lyxo-phytosphingosine lyxo-(2R,3R,4R)-phytosphingosine lyxo-phytosphingosine lyxophytosphingosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















